molecular formula C6H9NO3 B1314815 3-(Nitromethyl)cyclopentanone CAS No. 81266-47-9

3-(Nitromethyl)cyclopentanone

Cat. No.: B1314815
CAS No.: 81266-47-9
M. Wt: 143.14 g/mol
InChI Key: OXUCMXDWKATUHP-UHFFFAOYSA-N
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Description

3-(Nitromethyl)cyclopentanone is an organic compound with the molecular formula C₆H₉NO₃ It is a cyclopentanone derivative with a nitromethyl group attached to the third carbon of the cyclopentanone ring

Scientific Research Applications

3-(Nitromethyl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

Cyclopentanone, a related compound, is flammable and can form explosive peroxides when exposed to air for a prolonged period . It may cause skin irritation, serious eye damage, and respiratory irritation . It should be stored in a cool, well-ventilated area away from heat sources and open flames .

Future Directions

The oxidation mechanism of cyclopentanone, a related compound, under high-pressure conditions remains incompletely understood, and this knowledge gap limits its practical applications . The results of this study can be used for future research on the kinetic combustion mechanisms of cyclopentanone under high pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Nitromethyl)cyclopentanone can be synthesized through several methods. One common approach involves the nitration of cyclopentanone derivatives. For instance, cyclopentanone can be reacted with nitromethane in the presence of a base such as sodium ethoxide to yield this compound. The reaction typically occurs under mild conditions and requires careful control of temperature and pH to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Nitromethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitrocyclopentanone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopentanone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the nitromethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrocyclopentanone derivatives.

    Reduction: Aminocyclopentanone derivatives.

    Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Nitromethyl)cyclopentanone involves its interaction with molecular targets through its nitro and carbonyl functional groups. These groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and other biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simple ketone with a five-membered ring structure.

    Nitromethane: A nitro compound with a single carbon atom.

    3-Nitrocyclopentanone: A similar compound with the nitro group directly attached to the cyclopentanone ring.

Uniqueness

3-(Nitromethyl)cyclopentanone is unique due to the presence of both a nitromethyl group and a cyclopentanone ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-(nitromethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCMXDWKATUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474712
Record name 3-(NITROMETHYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81266-47-9
Record name 3-(NITROMETHYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of 2-cyclopentenone are dissolved together with 666 ml of nitromethane and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 l of isopropanol, and the solution is left to stand at room temperature for 5 h. The isopropanol is then substantially distilled in vacuo, and the residue is dissolved in ethyl acetate and the solution is washed twice with 0.5 l of dilute sulphuric acid each time. The organic phase is dried with sodium sulphate and evaporated. In this way 154 g (88% of theory) of 3-(nitromethyl)cyclopentanone are obtained sufficiently pure for the next reaction.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
666 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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